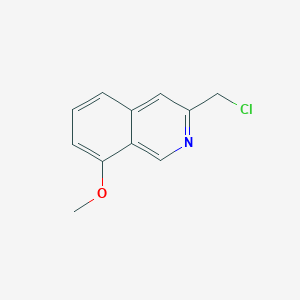

3-(Chloromethyl)-8-methoxyisoquinoline

Description

3-(Chloromethyl)-8-methoxyisoquinoline is a halogenated isoquinoline derivative characterized by a chloromethyl (-CH₂Cl) group at the C3 position and a methoxy (-OCH₃) group at the C8 position of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a bicyclic structure resembling a fused benzene and pyridine ring. The chloromethyl group is particularly notable for its electrophilic properties, enabling alkylation reactions, which may contribute to interactions with biological targets such as DNA or enzymes. The methoxy group at C8 likely influences electronic effects (e.g., electron-donating resonance) and solubility profiles .

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

3-(chloromethyl)-8-methoxyisoquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-14-11-4-2-3-8-5-9(6-12)13-7-10(8)11/h2-5,7H,6H2,1H3 |

InChI Key |

JPPADAMIDNJHFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=NC=C21)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-8-methoxyisoquinoline typically involves the chloromethylation of 8-methoxyisoquinoline. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods: Industrial production of 3-(Chloromethyl)-8-methoxyisoquinoline may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-8-methoxyisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media can be employed.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.

Major Products:

Substitution Products: Amino or thiol derivatives of isoquinoline.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Tetrahydroisoquinoline derivatives.

Scientific Research Applications

3-(Chloromethyl)-8-methoxyisoquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-8-methoxyisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, emphasizing differences in substituents, biological activity, and physicochemical characteristics:

Key Observations:

The -CH₂Cl group’s electrophilicity may enhance cytotoxicity via DNA alkylation, as seen in chloromethyl-indoline derivatives with activity comparable to doxorubicin . Methoxy vs. Hydroxy: The methoxy group at C8 in isoquinoline derivatives improves lipophilicity compared to hydroxylated quinolines (e.g., 5-(Chloromethyl)quinolin-8-ol), which may form salts (e.g., hydrochloride) for better solubility .

Biological Activity: Chloromethyl-substituted compounds (e.g., indoline derivatives in ) exhibit cytotoxic activity against cancer cell lines, suggesting that 3-(Chloromethyl)-8-methoxyisoquinoline could share similar mechanisms . Methyl or methoxy substituents (e.g., 8-Methoxy-1-methylisoquinoline) generally show reduced bioactivity due to lower electrophilicity .

Physicochemical Properties: Crystallography and Stability: Chloromethyl groups influence molecular packing. For example, (2-Chloro-8-methylquinolin-3-yl)methanol forms intermolecular hydrogen bonds and π-π interactions, stabilizing its crystal structure . Similar stabilization may occur in 3-(Chloromethyl)-8-methoxyisoquinoline, affecting solubility and formulation.

Research Implications and Gaps

- Synthetic Accessibility: Chloromethyl-substituted isoquinolines are synthetically challenging due to the reactivity of the -CH₂Cl group. Methods from quinoline chemistry (e.g., sodium borohydride reduction, montmorillonite catalysis) could be adapted .

- Toxicity Concerns: Chloromethyl compounds may generate bis(chloromethyl)ether (BCME), a carcinogen, under specific conditions . Stability studies are critical.

- Activity Screening : Prioritize in vitro assays (e.g., MTT) against cancer cell lines to validate hypothesized cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.